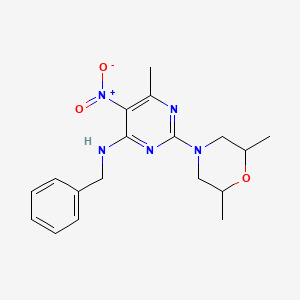
N-benzyl-2-(2,6-dimethylmorpholin-4-yl)-6-methyl-5-nitropyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-2-(2,6-dimethylmorpholin-4-yl)-6-methyl-5-nitropyrimidin-4-amine: is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(2,6-dimethylmorpholin-4-yl)-6-methyl-5-nitropyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrimidine Core: This involves the condensation of appropriate aldehydes and amines under controlled conditions to form the pyrimidine ring.
Introduction of the Nitro Group: Nitration reactions are carried out using nitrating agents like nitric acid or a mixture of nitric acid and sulfuric acid.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in various substitution reactions, particularly nucleophilic substitutions, due to the presence of the benzyl and morpholino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
科学的研究の応用
N-benzyl-2-(2,6-dimethylmorpholin-4-yl)-6-methyl-5-nitropyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor or intermediate in the synthesis of various pharmaceutical compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Research: It serves as a model compound in studying the reactivity and properties of pyrimidine derivatives.
Industrial Applications: It is used in the development of new materials and chemical processes.
作用機序
The exact mechanism of action of N-benzyl-2-(2,6-dimethylmorpholin-4-yl)-6-methyl-5-nitropyrimidin-4-amine depends on its specific application. Generally, the compound interacts with biological molecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-benzyl-2-(2,6-dimethylmorpholin-4-yl)-6-methyl-5-nitropyrimidin-4-amine
- This compound derivatives
- Other pyrimidine derivatives with similar functional groups
Uniqueness
This compound is unique due to the specific combination of functional groups that confer distinct chemical and biological properties
生物活性
N-benzyl-2-(2,6-dimethylmorpholin-4-yl)-6-methyl-5-nitropyrimidin-4-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed examination of its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrimidine ring substituted with a nitro group and a morpholine moiety. The presence of these functional groups is critical for its biological activity.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, selective inhibitors targeting host kinases have shown efficacy against viruses such as Dengue. These inhibitors demonstrated potent activity in human primary monocyte-derived dendritic cells (MDDCs), suggesting that similar compounds may also exhibit antiviral properties through modulation of host cellular pathways .
Enzyme Inhibition
The compound's structure suggests potential inhibition of key enzymes involved in neurotransmission and metabolic pathways. For example, derivatives of related compounds have been evaluated for their inhibitory effects on acetylcholinesterase and butyrylcholinesterase, with some showing significant potency compared to established drugs like donepezil . The structure-activity relationship (SAR) studies indicate that modifications to the compound can enhance its binding affinity and stability against these enzymes.
Case Studies
- Inhibition Profiles :
- Antiviral Efficacy :
Synthesis and Characterization
The synthesis of this compound involves several steps that optimize yield and purity. Techniques such as chromatography are employed to isolate the desired product effectively.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for enhancing the biological activity of this compound. Modifications at specific positions on the pyrimidine ring or morpholine can lead to improved enzyme inhibition or antiviral activity.
Data Tables
特性
IUPAC Name |
N-benzyl-2-(2,6-dimethylmorpholin-4-yl)-6-methyl-5-nitropyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-12-10-22(11-13(2)26-12)18-20-14(3)16(23(24)25)17(21-18)19-9-15-7-5-4-6-8-15/h4-8,12-13H,9-11H2,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLQYQVFYCWXEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=C(C(=N2)NCC3=CC=CC=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













